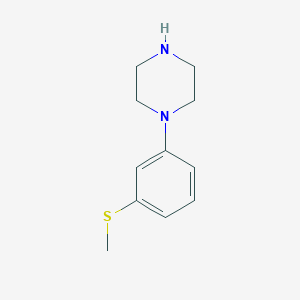

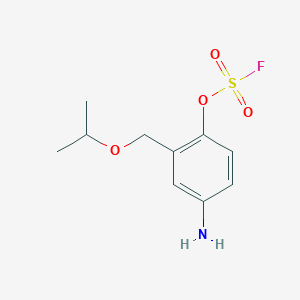

1-(3-Methylsulfanyl-phenyl)-piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylsulfanyl-phenyl)-piperazine (MSPP) is a type of organosulfur compound belonging to the piperazine class of compounds. It is an aromatic heterocyclic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. MSPP is a versatile and highly reactive reagent that has been used in a variety of applications, including the synthesis of new and improved drugs, agrochemicals, and other organic compounds.

Scientific Research Applications

Antimicrobial Activity

1-(3-Methylsulfanyl-phenyl)-piperazine has demonstrated promising antimicrobial properties. Researchers have synthesized derivatives of this compound and evaluated their effectiveness against drug-resistant bacteria. Notably, some derivatives exhibit potent growth inhibition of planktonic Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. These compounds could serve as potential leads for novel antibiotics .

Biofilm Eradication

Biofilms, which are bacterial communities encased in a protective matrix, pose challenges in infection control. Certain derivatives of 1-(3-Methylsulfanyl-phenyl)-piperazine have shown efficacy in eradicating S. aureus biofilms. Compounds 11, 28, and 29 exhibit low minimum biofilm eradication concentration (MBEC) values, making them promising candidates for combating biofilm-associated infections .

Anticancer Potential

While research is ongoing, there is interest in exploring the anticancer properties of this compound. Preliminary studies suggest that 1-(3-Methylsulfanyl-phenyl)-piperazine derivatives may interfere with cancer cell growth and survival pathways. Investigating their mechanisms of action and potential synergies with existing chemotherapeutic agents is crucial .

Neuropharmacology

Given its structural features, this compound could be relevant in neuropharmacological research. Researchers might explore its interactions with neurotransmitter receptors, ion channels, or transporters. Investigating its effects on neuronal function and potential therapeutic applications could yield valuable insights .

properties

IUPAC Name |

1-(3-methylsulfanylphenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c1-14-11-4-2-3-10(9-11)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMHZUWCZNJMKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B2570913.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine](/img/structure/B2570917.png)

![N-[2-[(2-Chloroacetyl)amino]ethyl]thiophene-2-carboxamide](/img/structure/B2570920.png)

![Methyl 3-[(4-chlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B2570921.png)

![Methyl 4-methyl-2-[({[(2-thiomorpholin-4-ylpyridin-4-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B2570930.png)

![2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B2570935.png)

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2570936.png)